(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol
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Overview
Description
(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol is a chemical compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-b]thiophene core, which is a fused ring system containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylthieno[2,3-b]thiophen-2-yl)methanol typically involves the formation of the thieno[2,3-b]thiophene core followed by the introduction of the phenyl and methanol groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates followed by cyclization can yield the desired thieno[2,3-b]thiophene derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (5-Phenylthieno[2,3-b]thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-b]thiophene core.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of organic semiconductors and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of (5-Phenylthieno[2,3-b]thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For instance, its derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation . The exact pathways and molecular targets depend on the specific derivative and its structural modifications.
Comparison with Similar Compounds
Thieno[2,3-b]thiophene: The parent compound without the phenyl and methanol groups.
Benzothiophene: A similar heterocyclic compound with a fused benzene ring instead of the thieno[2,3-b]thiophene core.
Thiophene: A simpler heterocyclic compound with a single sulfur-containing ring.
Uniqueness: (5-Phenylthieno[2,3-b]thiophen-2-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
61254-99-7 |
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Molecular Formula |
C13H10OS2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
(5-phenylthieno[2,3-b]thiophen-2-yl)methanol |
InChI |
InChI=1S/C13H10OS2/c14-8-11-6-10-7-12(16-13(10)15-11)9-4-2-1-3-5-9/h1-7,14H,8H2 |
InChI Key |
CVATVBDCVKHOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)SC(=C3)CO |
Origin of Product |
United States |
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